molecular formula C13H14N4O2 B11523876 8-Nitro-5-(piperazin-1-yl)quinoline

8-Nitro-5-(piperazin-1-yl)quinoline

Cat. No.: B11523876
M. Wt: 258.28 g/mol
InChI Key: MPGZAAGYNPKHDS-UHFFFAOYSA-N
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Description

8-Nitro-5-(piperazin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a nitro group at the 8th position and a piperazine moiety at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-5-(piperazin-1-yl)quinoline typically involves the nitration of 5-(piperazin-1-yl)quinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8th position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 8-Nitro-5-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 8-Nitro-5-(piperazin-1-yl)quinoline involves its interaction with bacterial enzymes and cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that damage bacterial DNA and proteins, leading to cell death. The piperazine moiety enhances the compound’s ability to penetrate bacterial cell walls and interact with intracellular targets .

Comparison with Similar Compounds

Uniqueness: 8-Nitro-5-(piperazin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and piperazine groups allows for versatile chemical modifications and enhances its potential as a lead compound in drug discovery .

Properties

IUPAC Name

8-nitro-5-piperazin-1-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c18-17(19)12-4-3-11(16-8-6-14-7-9-16)10-2-1-5-15-13(10)12/h1-5,14H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGZAAGYNPKHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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